molecular formula C23H25N3O6S B2667637 methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422530-92-5

methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2667637
CAS No.: 422530-92-5
M. Wt: 471.53
InChI Key: OPDSFWKOLGDQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a carbamoyl group, and various functional groups such as methoxyethyl and ethoxyphenyl. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the quinazoline intermediate with 4-ethoxyphenyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached by reacting the carbamoyl intermediate with a thiol compound, such as methyl mercaptan, under basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-ethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
  • Methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Uniqueness

Methyl 2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, enhances its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-4-32-17-8-6-16(7-9-17)24-20(27)14-33-23-25-19-13-15(22(29)31-3)5-10-18(19)21(28)26(23)11-12-30-2/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDSFWKOLGDQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.